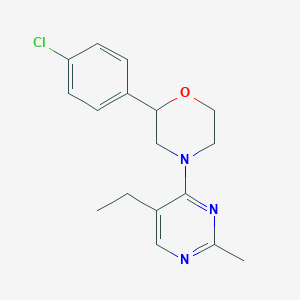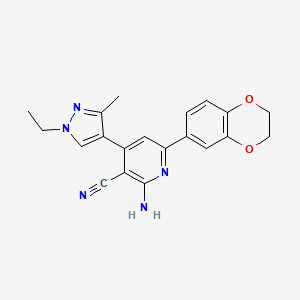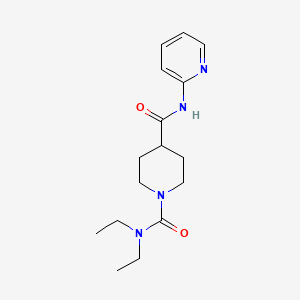
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Wirkmechanismus
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine targets BTK, a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine leads to decreased activation of downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also been shown to have immunomodulatory effects, such as increasing the activity of natural killer cells and T cells, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for specific targeting of B-cell receptor signaling pathways. 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has also shown synergy with other targeted therapies, which may enhance its anti-tumor activity. However, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its penetration into certain tissues and cells. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown some off-target effects, which may affect its specificity for BTK.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine. One potential direction is the combination of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine with other targeted therapies, such as venetoclax and lenalidomide, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in combination with immunotherapies, such as checkpoint inhibitors and CAR T-cell therapy, to enhance the immune response against B-cell malignancies. In addition, further studies are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations, as well as in combination with other therapies.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the morpholine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is highly selective for BTK and inhibits B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. In addition, 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and NHL.
Clinical trials of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine are currently ongoing for the treatment of B-cell malignancies. Phase 1 studies have demonstrated that 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is well-tolerated and has promising efficacy in patients with relapsed or refractory CLL and NHL. Further clinical trials are needed to fully evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in larger patient populations.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-3-13-10-19-12(2)20-17(13)21-8-9-22-16(11-21)14-4-6-15(18)7-5-14/h4-7,10,16H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTLDVWBISBXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)

![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5304566.png)

![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)
![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
